5-Methylpyridine-3-sulfonyl chloride hydrochloride
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Overview
Description
5-Methylpyridine-3-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C6H7Cl2NO2S. It is commonly used in various fields of research and industry due to its unique chemical properties. This compound typically appears as a white to pale yellow solid with a pungent odor and is soluble in organic solvents such as xylene and chloroform, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyridine-3-sulfonyl chloride hydrochloride involves the diazotization of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides. This method allows for the formation of the corresponding pyridine-3-sulfonyl chlorides . The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sulfur dioxide and chlorine to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Methylpyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids.
Scientific Research Applications
5-Methylpyridine-3-sulfonyl chloride hydrochloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylpyridine-3-sulfonyl chloride hydrochloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can readily undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Similar in structure but lacks the methyl group at the 5-position.
Pyridine-4-sulfonyl chloride: Similar sulfonyl chloride group but attached to the 4-position of the pyridine ring.
5-Methylpyridine-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
Uniqueness
5-Methylpyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of reactions it can undergo. This structural feature can also affect the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-methylpyridine-3-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.ClH/c1-5-2-6(4-8-3-5)11(7,9)10;/h2-4H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJQZUMPBMGRFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)S(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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